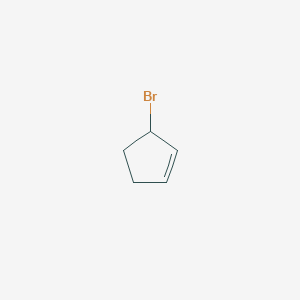

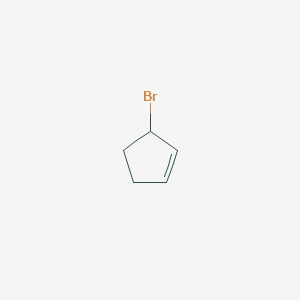

3-Bromocyclopentene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWYECAAVJTKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457856 | |

| Record name | 3-bromocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36291-48-2 | |

| Record name | 3-bromocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromocyclopentene from Cyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for producing 3-bromocyclopentene, a valuable intermediate in organic synthesis, starting from the readily available cycloalkane, cyclopentane. The synthesis is a multi-step process involving free-radical halogenation, elimination, and subsequent allylic bromination. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows to aid in understanding and practical application.

Synthetic Strategy Overview

The conversion of cyclopentane to this compound is efficiently achieved through a three-step synthetic sequence. This strategy introduces functionality to the inert cyclopentane ring, creates a site of unsaturation, and finally installs the bromine atom at the desired allylic position.

The overall transformation can be summarized as follows:

Caption: Overall three-step synthesis of this compound from cyclopentane.

Detailed Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with a summary of reaction conditions and expected yields.

Step 1: Free-Radical Bromination of Cyclopentane to Bromocyclopentane

The initial step involves the functionalization of the inert cyclopentane ring via a free-radical substitution reaction to introduce a bromine atom.[1][2]

Reaction:

Experimental Protocol:

A solution of cyclopentane in a suitable inert solvent (e.g., carbon tetrachloride, though safer alternatives are encouraged) is treated with elemental bromine. The reaction mixture is irradiated with a UV lamp to initiate the free-radical chain reaction. The reaction progress can be monitored by the disappearance of the bromine color. Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The crude bromocyclopentane is purified by fractional distillation.

Quantitative Data:

| Parameter | Value/Condition |

| Reactants | Cyclopentane, Bromine (Br₂) |

| Reagent Ratio | Typically a slight excess of cyclopentane to minimize di-bromination |

| Initiator | UV light (hν) |

| Solvent | Carbon Tetrachloride (CCl₄) or other inert solvent |

| Temperature | Typically reflux temperature of the solvent |

| Reaction Time | Varies, monitored by disappearance of Br₂ color |

| Work-up | Wash with Na₂S₂O₃ (aq), water, brine; dry over MgSO₄ |

| Purification | Fractional distillation |

| Reported Yield | 40-60% |

Step 2: Dehydrohalogenation of Bromocyclopentane to Cyclopentene

The second step involves an elimination reaction to create a double bond in the cyclopentane ring, forming cyclopentene. This is typically achieved via an E2 mechanism using a strong, non-nucleophilic base.[1][2]

Reaction:

Experimental Protocol:

Bromocyclopentane is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or the alcohol corresponding to the alkoxide base. A strong base, such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt), is added to the solution.[3] The mixture is heated to reflux to promote the elimination reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). After the reaction is complete, the mixture is cooled, and water is added to quench the reaction. The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed. Cyclopentene, being volatile, is typically purified by distillation.

Quantitative Data:

| Parameter | Value/Condition |

| Reactant | Bromocyclopentane |

| Base | Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt) |

| Solvent | THF or corresponding alcohol (e.g., ethanol for NaOEt) |

| Temperature | Reflux |

| Reaction Time | Typically 1-4 hours |

| Work-up | Quench with water, extract with ether, wash with water and brine, dry |

| Purification | Distillation |

| Reported Yield | 70-90% |

Step 3: Allylic Bromination of Cyclopentene to this compound

The final step is the selective bromination at the allylic position of cyclopentene. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the double bond.[1][2][4]

Reaction:

Experimental Protocol:

A solution of cyclopentene in an inert solvent, classically carbon tetrachloride (CCl₄), is treated with N-bromosuccinimide. A radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), is added, and the mixture is heated to reflux, or alternatively, irradiated with a UV lamp.[4] The reaction is monitored by TLC or GC for the consumption of cyclopentene. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated under reduced pressure. The final product, this compound, is purified by vacuum distillation.

Quantitative Data:

| Parameter | Value/Condition |

| Reactant | Cyclopentene |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Benzoyl Peroxide, AIBN, or UV light (hν) |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Temperature | Reflux |

| Reaction Time | 1-3 hours |

| Work-up | Filter succinimide, wash filtrate with water and brine, dry |

| Purification | Vacuum distillation |

| Reported Yield | 60-80% |

Reaction Mechanisms and Workflows

Visualizing the reaction mechanisms and experimental workflows can provide a clearer understanding of the synthetic process.

Free-Radical Bromination Mechanism

The free-radical bromination of cyclopentane proceeds through a classic chain reaction mechanism involving initiation, propagation, and termination steps.

Caption: Mechanism of free-radical bromination of cyclopentane.

Experimental Workflow for Synthesis

The following diagram illustrates the overall laboratory workflow for the three-step synthesis.

References

An In-depth Technical Guide to 3-Bromocyclopentene: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction: 3-Bromocyclopentene is a versatile cyclic allyl halide that serves as a valuable intermediate in organic synthesis. Its unique structural features, combining a reactive allylic bromide with a five-membered ring, make it a key building block for the synthesis of a variety of complex molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and reaction mechanisms to support its application in research and drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available, many of the listed properties are computationally derived.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇Br | --INVALID-LINK-- |

| Molar Mass | 147.01 g/mol | --INVALID-LINK--[1][2] |

| Boiling Point | 34-36 °C at 70 Torr | --INVALID-LINK-- |

| Density | 1.525 g/cm³ (Predicted) | --INVALID-LINK-- |

| XLogP3-AA | 2.1 | --INVALID-LINK--[1][2] |

| Topological Polar Surface Area | 0 Ų | --INVALID-LINK--[1][2] |

| Rotatable Bond Count | 0 | --INVALID-LINK--[1][2] |

| Refractive Index | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in many organic solvents. |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 36291-48-2 |

| PubChem CID | 11182680 |

| Synonyms | 3-Bromocyclopent-1-ene, Cyclopentene, 3-bromo- |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the public domain. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show signals in the olefinic region (around 5.5-6.5 ppm) for the vinyl protons. The allylic proton adjacent to the bromine atom would likely appear as a multiplet in the downfield region (around 4.5-5.5 ppm). The methylene protons would be expected to show complex splitting patterns in the upfield region.

-

¹³C NMR: The spectrum would show distinct signals for the olefinic carbons, the carbon bearing the bromine, and the methylene carbons. The olefinic carbons would appear in the range of 120-140 ppm, while the carbon attached to the bromine would be significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the alkene and alkane portions of the molecule, a C=C stretching absorption around 1650 cm⁻¹, and a C-Br stretching vibration in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of a bromine radical to form a stable cyclopentenyl cation.[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the allylic bromination of cyclopentene using N-bromosuccinimide (NBS).[4][5] This reaction is typically initiated by light or a radical initiator.

Experimental Workflow: Allylic Bromination of Cyclopentene

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.0 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction is typically monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine to remove any remaining impurities.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Common Reactions

This compound is a reactive molecule that can undergo a variety of chemical transformations, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: The allylic bromide in this compound is susceptible to nucleophilic attack, making it a useful substrate for introducing a wide range of functional groups. The reaction typically proceeds via an Sₙ2 mechanism.

Reaction Mechanism: Sₙ2 Nucleophilic Substitution

Caption: General mechanism for Sₙ2 reaction of this compound.

Elimination Reactions: Treatment of this compound with a strong, non-nucleophilic base can lead to an E2 elimination reaction, resulting in the formation of cyclopentadiene.

Reaction Mechanism: E2 Elimination

Caption: General mechanism for E2 elimination of this compound.

Conclusion

This compound is a key synthetic intermediate with a rich and versatile chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with established protocols for its synthesis and common reactions. The provided information and diagrams are intended to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the effective use of this important building block in their work. Further experimental investigation into the physical properties and spectroscopic characterization of this compound would be beneficial to the scientific community.

References

A Comprehensive Technical Guide to 3-Bromocyclopentene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides core technical information on 3-Bromocyclopentene, a valuable reagent and building block in organic synthesis. This document outlines its chemical identity, physical properties, a detailed synthesis protocol, and a key reaction mechanism.

Chemical Identity and Properties

This compound is a halogenated cycloalkene widely utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity is primarily centered around the carbon-bromine bond and the adjacent double bond.

IUPAC Name: this compound

CAS Number: 36291-48-2[1]

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₇Br | [1][2] |

| Molecular Weight | 147.01 g/mol | [3] |

| Boiling Point | 34-36 °C at 70 Torr | [2] |

| Density (Predicted) | 1.525 ± 0.06 g/cm³ | [2] |

| InChI Key | GQWYECAAVJTKGA-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is a three-step process starting from cyclopentane.[4][5] This procedure involves free-radical halogenation, elimination, and subsequent allylic bromination.

Step 1: Free-Radical Bromination of Cyclopentane to Bromocyclopentane

Objective: To introduce a bromine atom onto the cyclopentane ring.

Materials:

-

Cyclopentane

-

Bromine (Br₂)

-

A source of UV light

Procedure:

-

In a suitable reaction vessel equipped with a condenser and a dropping funnel, place cyclopentane.

-

Under irradiation with UV light, add bromine (Br₂) dropwise to the cyclopentane. The reaction is a free-radical chain reaction initiated by the photolytic cleavage of the Br-Br bond.

-

The reaction mixture is typically stirred continuously during the addition and for a period afterward to ensure complete reaction.

-

The progress of the reaction can be monitored by the disappearance of the bromine color.

-

Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield bromocyclopentane.

Step 2: Dehydrobromination of Bromocyclopentane to Cyclopentene

Objective: To form a double bond in the cyclopentane ring through an elimination reaction.

Materials:

-

Bromocyclopentane (from Step 1)

-

Potassium tert-butoxide ((CH₃)₃CO⁻K⁺) or hot alcoholic potassium hydroxide (KOH)[4][5]

-

An appropriate solvent (e.g., tert-butanol or ethanol)

Procedure:

-

Dissolve bromocyclopentane in a suitable solvent in a round-bottom flask equipped with a reflux condenser.

-

Add a strong, sterically hindered base such as potassium tert-butoxide or a solution of potassium hydroxide in ethanol.[4][5]

-

The mixture is heated to reflux to promote the E2 elimination of hydrogen bromide (HBr).

-

The reaction is monitored by a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with a low-boiling organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is carefully removed by distillation to afford cyclopentene.

Step 3: Allylic Bromination of Cyclopentene to this compound

Objective: To selectively introduce a bromine atom at the allylic position of cyclopentene.

Materials:

-

Cyclopentene (from Step 2)

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., AIBN or benzoyl peroxide) or UV light

-

Carbon tetrachloride (CCl₄) as the solvent

Procedure:

-

In a reaction vessel protected from light, dissolve cyclopentene in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator. Alternatively, the reaction can be initiated by UV light.[6]

-

The reaction mixture is heated to reflux. The insoluble NBS is converted to the soluble succinimide as the reaction progresses.[6]

-

The reaction is a free-radical chain reaction where a bromine radical abstracts an allylic hydrogen from cyclopentene, followed by the reaction of the resulting allylic radical with a bromine source.[6][7]

-

Upon completion of the reaction (indicated by the consumption of NBS), the mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by fractional distillation.

Reaction Mechanism: Allylic Bromination with NBS

The final step in the synthesis of this compound is a selective allylic bromination using N-bromosuccinimide. This reaction proceeds via a free-radical chain mechanism.[6][7] The use of NBS is crucial as it provides a low, constant concentration of bromine, which favors allylic substitution over the electrophilic addition to the double bond.[8]

Caption: Radical mechanism of allylic bromination of cyclopentene with NBS.

References

- 1. This compound | C5H7Br | CID 11182680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentene, 3-bromo- [chembk.com]

- 3. (3S)-3-bromocyclopentene | C5H7Br | CID 95387289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. brainly.com [brainly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to 3-Bromocyclopentene: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 3-bromocyclopentene, a key intermediate in organic synthesis, and details the experimental protocols for its preparation from cyclopentane.

Core Properties of this compound

This compound is a versatile reagent in synthetic organic chemistry, valued for its role in the formation of various cyclic and substituted compounds.[1] Its utility is primarily derived from the reactive allylic bromide functional group.[1] The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇Br | [1][2][3][4] |

| Molecular Weight | 147.01 g/mol | [1][3] |

| CAS Number | 36291-48-2 | [1][2][4] |

| Exact Mass | 145.97311 Da | [2][5] |

| Density (Predicted) | 1.525±0.06 g/cm³ | [4] |

| Boiling Point | 34-36 °C at 70 Torr | [4] |

| InChI Key | GQWYECAAVJTKGA-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound from Cyclopentane

The synthesis of this compound from cyclopentane is a well-established three-step process.[6][7] This pathway involves the initial free-radical bromination of the alkane, followed by an elimination reaction to introduce a double bond, and finally, a selective allylic bromination.[6][7]

Caption: Synthetic pathway for this compound from Cyclopentane.

Experimental Protocols

The following are detailed methodologies for the three-step synthesis of this compound.

Step 1: Free Radical Bromination of Cyclopentane to Bromocyclopentane

This procedure utilizes bromine and ultraviolet light to initiate the free-radical substitution of a hydrogen atom with a bromine atom on the cyclopentane ring.[7]

-

Materials:

-

Cyclopentane

-

Bromine (Br₂)

-

Methylene chloride (CH₂Cl₂) (solvent)

-

-

Procedure:

-

In a fume hood, prepare a solution of bromine in methylene chloride.

-

In a separate flask, dissolve cyclopentane in methylene chloride.

-

Place both solutions in a cold water bath.

-

Under irradiation with a suitable lamp (e.g., 200W incandescent lamp), add the cyclopentane solution to the bromine solution.[8]

-

Monitor the reaction progress by observing the decolorization of the bromine solution.

-

The reaction time can be influenced by the intensity of the light and temperature. For reactions that are slow at low temperatures, transferring the mixture to a warm water bath (around 50 °C) can increase the rate.[9]

-

Upon completion, the reaction mixture contains bromocyclopentane. The product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by distillation.

-

Step 2: Dehydrohalogenation of Bromocyclopentane to Cyclopentene

This step involves the elimination of hydrogen bromide from bromocyclopentane to form a carbon-carbon double bond, yielding cyclopentene.[7] This is typically achieved using a strong, non-nucleophilic base.[10]

-

Materials:

-

Bromocyclopentane (from Step 1)

-

Potassium tert-butoxide ((CH₃)₃CO⁻K⁺)

-

Anhydrous solvent (e.g., tert-butanol or THF)

-

-

Procedure:

-

Dissolve bromocyclopentane in the chosen anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add potassium tert-butoxide to the solution.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer. Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Filter to remove the drying agent and remove the solvent by distillation to yield cyclopentene.

-

Step 3: Allylic Bromination of Cyclopentene to this compound

The final step is the selective bromination at the allylic position of cyclopentene using N-bromosuccinimide (NBS).[7] This reaction is initiated by a radical initiator or light.[11][12]

-

Materials:

-

Cyclopentene (from Step 2)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) (solvent)

-

Radical initiator (e.g., benzoyl peroxide or AIBN) or a light source

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve cyclopentene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of the radical initiator to the solution.

-

Heat the mixture to reflux. The reaction can also be initiated by shining a lamp on the reaction vessel.[12]

-

The reaction is typically rapid. Monitor the progress by TLC or GC to ensure the consumption of the starting material.

-

Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate.

-

Remove the succinimide by filtration.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

-

Wash again with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Caption: Relationship between the name, formula, and molecular weight.

References

- 1. This compound|C5H7Br|Research Chemical [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C5H7Br | CID 11182680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopentene, 3-bromo- [chembk.com]

- 5. (3S)-3-bromocyclopentene | C5H7Br | CID 95387289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. brainly.com [brainly.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. (Solved) - Construct a three-step synthesis of this compound... (1 Answer) | Transtutors [transtutors.com]

- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 12. m.youtube.com [m.youtube.com]

Synthesis of 3-Bromocyclopentene via Allylic Bromination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-bromocyclopentene, a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The core of this document focuses on the efficient synthesis of this compound via the allylic bromination of cyclopentene using N-bromosuccinimide (NBS). This guide furnishes detailed experimental protocols, a thorough examination of the reaction mechanism, and a compilation of relevant quantitative data. Furthermore, safety considerations and the utility of this compound in medicinal chemistry are discussed, making this a vital resource for professionals in the field.

Introduction

This compound is a key synthetic building block, offering a versatile platform for the introduction of various functionalities into a five-membered carbocyclic ring. Its utility is underscored by the prevalence of cyclopentane and cyclopentene moieties in a wide array of biologically active molecules and natural products. The allylic position of the bromine atom and the presence of a double bond allow for a diverse range of chemical transformations, including nucleophilic substitutions and addition reactions. This guide focuses on the most common and efficient laboratory-scale synthesis of this compound: the free-radical-mediated allylic bromination of cyclopentene.

Synthesis of this compound

The most widely adopted synthetic route to this compound involves a three-step sequence starting from cyclopentane. This method is reliable and scalable for laboratory purposes.[1][2]

Overall Synthetic Scheme:

References

Spectroscopic Characterization of 3-Bromocyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-bromocyclopentene, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a compilation of predicted data, information from analogous compounds, and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from computational predictions, analysis of structurally related compounds such as bromocyclopentane and cyclopentene, and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-1, H-2 | 5.8 - 6.2 | Multiplet | Olefinic protons. |

| H-3 | 4.8 - 5.2 | Multiplet | Proton attached to the carbon bearing the bromine atom. |

| H-4, H-5 | 2.0 - 2.8 | Multiplet | Allylic and aliphatic protons. |

Predicted data is based on the analysis of similar structures and general NMR principles.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1, C-2 | 130 - 140 | Olefinic carbons. |

| C-3 | 50 - 60 | Carbon attached to the bromine atom. |

| C-4, C-5 | 30 - 40 | Aliphatic carbons. |

Predicted data is based on computational models and comparison with analogous compounds.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| =C-H | 3000 - 3100 | Stretch |

| C-H (sp³) | 2850 - 3000 | Stretch |

| C=C | 1640 - 1680 | Stretch |

| C-Br | 500 - 600 | Stretch |

Predicted data is based on typical IR absorption frequencies for alkenes and halogenated compounds.[1][2]

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Ion | Notes |

| 146/148 | [C₅H₇Br]⁺ | Molecular ion (M⁺) peak, showing the characteristic M/M+2 isotopic pattern for bromine.[3] |

| 67 | [C₅H₇]⁺ | Loss of Br radical. |

| 66 | [C₅H₆]⁺ | Loss of HBr. |

Predicted fragmentation is based on the principles of mass spectrometry for halogenated compounds. The presence of bromine with its two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, results in a characteristic isotopic pattern for bromine-containing fragments.[3]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a small drop of liquid this compound onto the center of the ATR crystal or one of the salt plates.

-

If using salt plates, carefully place the second plate on top to create a thin liquid film.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum should be collected prior to running the sample.

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be in the range of 10-100 µg/mL.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

MS Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of bromine-containing fragments.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to obtain them. Researchers are encouraged to use these protocols as a starting point and optimize them based on the specific instrumentation and experimental conditions available.

References

Stability and Storage of 3-Bromocyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-bromocyclopentene. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from related molecules, particularly other allylic halides, to infer its stability profile and provide best-practice recommendations for its handling, storage, and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its chloro-analogue, 3-chlorocyclopentene, is presented in Table 1. The properties of the chloro-analogue provide context for the expected characteristics of this compound.

| Property | This compound | 3-Chlorocyclopentene |

| CAS Number | 36291-48-2 | 96-40-2[1] |

| Molecular Formula | C₅H₇Br | C₅H₇Cl[1] |

| Molecular Weight | 147.01 g/mol | 102.56 g/mol [1] |

| Boiling Point | Not available | 120.7 °C at 760 mmHg[1] |

| Density | Not available | 1.05 g/cm³ at 25 °C[1] |

| Flash Point | Not available | 8.7 °C[1] |

| Refractive Index | Not available | 1.483 at 20 °C[1] |

| Vapor Pressure | Not available | 18.1 mmHg at 25°C[1] |

Stability Profile

Inherent Instability: Allylic halides are known for their reactivity due to the resonance stabilization of the resulting allylic carbocation or radical upon dissociation of the halide.[2][3][4] This inherent reactivity suggests that this compound is likely to be an unstable compound. A safety data sheet for the analogous compound, 3-chlorocyclopentene, explicitly states that it is unstable and may decompose explosively at room temperature.[1] Given that the carbon-bromine bond is weaker than the carbon-chlorine bond, it is highly probable that this compound exhibits similar or even greater instability.

Potential Decomposition Pathways: The decomposition of this compound can be expected to proceed through several pathways, including:

-

Elimination: Loss of hydrogen bromide (HBr) to form cyclopentadiene. This is a common decomposition route for bromoalkanes.

-

Substitution: Reaction with nucleophiles, including water (hydrolysis), to form cyclopentenol derivatives. Allylic halides are susceptible to nucleophilic substitution, which can proceed through both SN1 and SN2 mechanisms.[5]

-

Radical Reactions: Homolytic cleavage of the C-Br bond, especially when exposed to light or heat, can generate a resonance-stabilized allylic radical.[6][7] This radical can then participate in various propagation and termination steps, leading to a mixture of products.

-

Polymerization: Under certain conditions, the reactive nature of the molecule could lead to polymerization.

A plausible decomposition pathway for this compound is illustrated in the diagram below.

References

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. 10.4 Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Allylic rearrangement - Wikipedia [en.wikipedia.org]

- 6. coconote.app [coconote.app]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Key Reactions of 3-Bromocyclopentene in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocyclopentene is a versatile cyclic allyl halide that serves as a valuable building block in organic synthesis. Its chemical reactivity is dominated by the interplay between the double bond and the allylic bromine atom, making it a precursor for a variety of functionalized cyclopentene and cyclopentane derivatives. These derivatives are of significant interest, particularly in the field of medicinal chemistry, where the cyclopentenyl scaffold is found in a number of biologically active molecules, including antiviral and anticancer agents. This technical guide provides a comprehensive overview of the core reactions of this compound, including substitution, elimination, and addition reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Core Reactions of this compound

The reactivity of this compound is multifaceted, allowing for a range of transformations at both the allylic carbon and the double bond.

Nucleophilic Substitution Reactions

As an allylic halide, this compound is susceptible to nucleophilic substitution reactions through both S(_N)1 and S(_N)2 pathways. The choice of reaction conditions, including the nucleophile and solvent, dictates the predominant mechanism.

1.1. S(_N)2 Reactions

Strong, non-basic nucleophiles in polar aprotic solvents favor the S(_N)2 mechanism, which proceeds with inversion of configuration at the electrophilic carbon.

-

Reaction with Sodium Azide: The azide ion is an excellent nucleophile for S(_N)2 reactions, leading to the formation of 3-azidocyclopentene. This product can be further reduced to cyclopenten-3-amine or used in click chemistry.

-

Reaction with Sodium Cyanide: The cyanide ion acts as a carbon nucleophile to produce 3-cyanocyclopentene. The resulting nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

1.2. S(_N)1 Reactions

In the presence of a weak nucleophile and a polar protic solvent, this compound can undergo S(_N)1 reactions. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, which can be attacked by the nucleophile at either the C1 or C3 position.

-

Solvolysis in Ethanol: When heated in ethanol, this compound undergoes solvolysis to yield a mixture of 3-ethoxycyclopentene and 1-ethoxycyclopentene.

Elimination Reactions

Treatment of this compound with a base can lead to elimination of HBr to form cyclopentadiene. The regioselectivity and stereochemistry of the elimination are dependent on the base and reaction conditions, with E2 being the predominant mechanism with strong bases.

-

Reaction with a Non-hindered Base (e.g., Sodium Ethoxide): With a strong, non-hindered base like sodium ethoxide, the E2 reaction is favored, leading to the formation of 1,3-cyclopentadiene.

-

Reaction with a Hindered Base (e.g., Potassium tert-Butoxide): A bulky base like potassium tert-butoxide will also favor the E2 pathway to produce 1,3-cyclopentadiene.[1][2]

Addition Reactions

The double bond in this compound can undergo electrophilic and radical addition reactions.

3.1. Electrophilic Addition of HBr

The addition of HBr to this compound proceeds via an electrophilic addition mechanism. Interestingly, the reaction yields a racemic mixture of trans-1,2-dibromocyclopentane as the major product, with no cis-dibromide observed.[3][4] This stereochemical outcome is rationalized by the formation of a bridged bromonium ion intermediate, which is then attacked by the bromide ion in an anti-fashion.

3.2. Radical Addition of HBr

In the presence of peroxides (e.g., AIBN), the addition of HBr to alkenes follows a radical mechanism, leading to anti-Markovnikov regioselectivity.[5][6] For this compound, this would result in the formation of 1,3-dibromocyclopentane.

3.3. Bromination (Addition of Br(_2))

The addition of bromine (Br(_2)) across the double bond of this compound is expected to proceed via a bromonium ion intermediate, resulting in the anti-addition of two bromine atoms to give 1,2,3-tribromocyclopentane.

Quantitative Data Summary

| Reaction Type | Reagents | Product(s) | Yield (%) | Reference |

| Substitution (S(_N)2) | NaN(_3), DMF | 3-Azidocyclopentene | Not specified | General Reaction |

| Substitution (S(_N)2) | NaCN, DMSO | 3-Cyanocyclopentene | Not specified | General Reaction |

| Substitution (S(_N)1) | Ethanol, Heat | 3-Ethoxycyclopentene, 1-Ethoxycyclopentene | Not specified | General Reaction |

| Elimination (E2) | NaOEt, Ethanol | 1,3-Cyclopentadiene | Not specified | General Reaction |

| Elimination (E2) | KOC(CH(_3))(_3), t-BuOH | 1,3-Cyclopentadiene | Not specified | [1][2] |

| Addition (Electrophilic) | HBr | trans-1,2-Dibromocyclopentane | Not specified | [3][4] |

| Addition (Radical) | HBr, ROOR | 1,3-Dibromocyclopentane | Not specified | [5][6] |

| Addition (Electrophilic) | Br(_2), CCl(_4) | 1,2,3-Tribromocyclopentane | Not specified | General Reaction |

Experimental Protocols

Protocol 1: Synthesis of 3-Azidocyclopentene (S(_N)2 Reaction)

Materials:

-

This compound

-

Sodium azide (NaN(_3))

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to afford the crude 3-azidocyclopentene.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 1,3-Cyclopentadiene (E2 Elimination)

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

tert-Butanol, anhydrous

-

Pentane

-

Ice-cold water

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve potassium tert-butoxide (1.2 eq) in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a solution of this compound (1.0 eq) in a small amount of anhydrous tert-butanol dropwise to the cooled solution of the base.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice-cold water and extract with pentane (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solution at low temperature (due to the volatility of cyclopentadiene) to obtain the product. Note: Cyclopentadiene readily dimerizes at room temperature and should be used immediately or stored at low temperatures.

Protocol 3: Synthesis of trans-1,2-Dibromocyclopentane (Electrophilic Addition)

Materials:

-

This compound

-

Hydrogen bromide (HBr) solution in acetic acid or a suitable solvent

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of hydrogen bromide (1.1 eq) to the cooled solution with stirring.

-

Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na(_2)SO(_4).

-

Filter and concentrate the solution under reduced pressure to yield the crude trans-1,2-dibromocyclopentane.

-

Purify the product by vacuum distillation or column chromatography.

Applications in Drug Development

The cyclopentene and cyclopentane skeletons are integral components of numerous therapeutic agents, particularly in the realm of antiviral nucleoside analogs. This compound serves as a key starting material or intermediate in the synthesis of these complex molecules.

Carbocyclic Nucleosides: In these analogs, the furanose oxygen of a natural nucleoside is replaced by a methylene group. This modification imparts greater metabolic stability. This compound can be converted to key cyclopentenylamine or cyclopentenol intermediates, which are then coupled with various nucleobases to construct carbocyclic nucleosides. Notable examples of antiviral drugs with a carbocyclic core include:

-

Carbovir: An anti-HIV agent.[7]

-

Aristeromycin: A naturally occurring carbocyclic nucleoside with antiviral and cytotoxic properties.[8][9]

The synthesis of these molecules often involves the stereoselective functionalization of the cyclopentene ring, where this compound can be a crucial precursor.

Visualizations

Reaction Pathways of this compound

Caption: Key reaction pathways of this compound.

Experimental Workflow for S(_N)2 Reaction

Caption: Workflow for the S(_N)2 synthesis of 3-azidocyclopentene.

Logical Relationship in Drug Synthesis

Caption: Role of this compound in carbocyclic nucleoside synthesis.

References

- 1. homework.study.com [homework.study.com]

- 2. brainly.com [brainly.com]

- 3. chegg.com [chegg.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 7. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SYNTHESIS OF (-)-ARISTEROMYCIN FROM D-GLUCOSE [jstage.jst.go.jp]

- 9. Diastereoselective Diboration of Cyclic Alkenes: Application to the Synthesis of Aristeromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Three-Step Synthesis of 3-Bromocyclopentene: An Experimental Protocol for Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the three-step synthesis of 3-bromocyclopentene, a valuable intermediate in the synthesis of various carbocyclic nucleoside analogues and other pharmacologically active molecules. The synthesis commences with the reduction of cyclopentanone to cyclopentanol, followed by an acid-catalyzed dehydration to yield cyclopentene. The final step involves the allylic bromination of cyclopentene to afford the target compound, this compound. This protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a clear and reproducible methodology. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a DOT language diagram.

Introduction

Carbocyclic nucleosides are a class of compounds that have demonstrated significant potential as antiviral and anticancer agents. A key structural motif in many of these molecules is the cyclopentane or cyclopentene ring. This compound serves as a versatile building block for the introduction of various functionalities at the C3 position, making its efficient synthesis a topic of considerable interest. The following three-step synthesis offers a reliable and scalable route to this important intermediate.

Overall Reaction Scheme

The synthesis of this compound from cyclopentanone is accomplished in three sequential steps:

-

Reduction of Cyclopentanone: Cyclopentanone is reduced to cyclopentanol using sodium borohydride.

-

Dehydration of Cyclopentanol: Cyclopentanol is subjected to acid-catalyzed dehydration to form cyclopentene.

-

Allylic Bromination of Cyclopentene: Cyclopentene is treated with N-bromosuccinimide to introduce a bromine atom at the allylic position, yielding this compound.

Experimental Protocols

Step 1: Synthesis of Cyclopentanol via Reduction of Cyclopentanone

This procedure details the reduction of the ketone, cyclopentanone, to the secondary alcohol, cyclopentanol, using sodium borohydride.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Cyclopentanone | Reagent | Sigma-Aldrich |

| Sodium Borohydride | 99% | Acros Organics |

| Ethanol, 95% | ACS Grade | Fisher Scientific |

| Deionized Water | - | In-house |

Equipment:

-

50 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Apparatus for vacuum filtration

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask, dissolve cyclopentanone (4.21 g, 50.0 mmol) in 25 mL of 95% ethanol.

-

Cool the solution in an ice bath with stirring.

-

Slowly add sodium borohydride (0.57 g, 15.0 mmol) in small portions over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Carefully add 10 mL of deionized water to quench the reaction.

-

Heat the mixture to boiling for 5 minutes.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath to induce crystallization of cyclopentanol.

-

Collect the solid product by vacuum filtration and wash with a small amount of ice-cold water.

-

Dry the product under vacuum to obtain cyclopentanol.

Data Summary for Step 1:

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |

| Cyclopentanone | 84.12 | 4.21 | 50.0 | 1.0 |

| Sodium Borohydride | 37.83 | 0.57 | 15.0 | 0.3 |

| Cyclopentanol (Theoretical Yield) | 86.13 | 4.31 | 50.0 | - |

Step 2: Synthesis of Cyclopentene via Dehydration of Cyclopentanol

This protocol describes the acid-catalyzed elimination of water from cyclopentanol to form the alkene, cyclopentene.[1][2][3]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Cyclopentanol | 99% | From Step 1 |

| Phosphoric Acid, 85% | ACS Grade | J.T. Baker |

| Sodium Bicarbonate, 5% aq. soln. | - | In-house |

| Anhydrous Sodium Sulfate | ACS Grade | EMD Millipore |

Equipment:

-

25 mL Round-bottom flask

-

Fractional distillation apparatus

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

Procedure:

-

To a 25 mL round-bottom flask, add cyclopentanol (3.45 g, 40.0 mmol) and 1.5 mL of 85% phosphoric acid.[1][2]

-

Assemble a fractional distillation apparatus and place the flask in a heating mantle.

-

Collect the distillate, which is primarily cyclopentene, in a receiver cooled in an ice bath.

-

Continue the distillation until no more product is collected.

-

Transfer the distillate to a separatory funnel and wash with 10 mL of 5% aqueous sodium bicarbonate solution to neutralize any residual acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Decant the dried cyclopentene into a clean, pre-weighed vial to determine the yield.

Data Summary for Step 2:

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |

| Cyclopentanol | 86.13 | 3.45 | 40.0 | 1.0 |

| Phosphoric Acid (85%) | 98.00 | ~2.55 | ~26.0 | Catalyst |

| Cyclopentene (Theoretical Yield) | 68.12 | 2.72 | 40.0 | - |

Step 3: Synthesis of this compound via Allylic Bromination

This final step involves the selective bromination of cyclopentene at the allylic position using N-bromosuccinimide (NBS) and a radical initiator.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Cyclopentene | 98% | From Step 2 |

| N-Bromosuccinimide (NBS) | 99% | Alfa Aesar |

| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich |

| Carbon Tetrachloride | ACS Grade | VWR |

| Deionized Water | - | In-house |

| Brine (sat. aq. NaCl) | - | In-house |

| Anhydrous Magnesium Sulfate | ACS Grade | BeanTown Chemical |

Equipment:

-

50 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Apparatus for vacuum filtration

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclopentene (2.04 g, 30.0 mmol) in 20 mL of carbon tetrachloride.

-

Add N-bromosuccinimide (5.87 g, 33.0 mmol) and a catalytic amount of AIBN (approx. 50 mg).

-

Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a UV lamp if AIBN is not used.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.

-

Remove the succinimide by vacuum filtration and wash the solid with a small amount of cold carbon tetrachloride.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 20 mL of deionized water and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Data Summary for Step 3:

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |

| Cyclopentene | 68.12 | 2.04 | 30.0 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 5.87 | 33.0 | 1.1 |

| AIBN | 164.21 | ~0.05 | ~0.3 | Catalyst |

| This compound (Theoretical Yield) | 147.01 | 4.41 | 30.0 | - |

Experimental Workflow Diagram

Caption: Workflow diagram for the three-step synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the three-step synthesis of this compound from cyclopentanone. The procedures outlined are robust and have been designed for clarity and reproducibility in a research and development setting. The provided data tables and workflow diagram serve as quick references for the experimental parameters and overall synthetic strategy. This protocol should prove to be a valuable resource for scientists engaged in the synthesis of carbocyclic nucleosides and other related therapeutic agents.

References

Application of 3-Bromocyclopentene in the Synthesis of Medicinal Chemistry Building Blocks

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromocyclopentene is a versatile cyclic allyl halide that serves as a crucial building block in medicinal chemistry. Its strained five-membered ring and reactive allylic bromide functionality make it an ideal precursor for the stereoselective synthesis of a variety of complex molecules, most notably carbocyclic nucleoside analogues and prostaglandins. Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose sugar moiety of natural nucleosides, exhibit significant therapeutic potential as antiviral and anticancer agents due to their increased metabolic stability. Prostaglandins are potent lipid compounds involved in numerous physiological processes, and their synthetic analogues are used to treat a range of conditions, including glaucoma and ulcers. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of these important medicinal building blocks.

Application 1: Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a carbocycle. This structural modification imparts greater stability against enzymatic degradation by phosphorylases, often leading to improved pharmacokinetic profiles. This compound is a key starting material for the synthesis of the cyclopentenyl core of these analogues. The synthesis of antiviral drugs such as Abacavir (an anti-HIV agent) and Entecavir (an anti-hepatitis B agent) involves the construction of a functionalized cyclopentane ring, a process where derivatives of this compound can be pivotal intermediates.[1]

A common strategy involves the conversion of this compound to a cyclopentenol derivative, which can then be coupled with a nucleobase. The coupling reaction often proceeds via a Mitsunobu reaction or a palladium-catalyzed allylic substitution, allowing for the stereocontrolled introduction of the nucleobase.[1][2]

Experimental Protocol: Synthesis of a Carbocyclic Precursor and Coupling with a Nucleobase

This protocol describes a representative synthesis of a carbocyclic nucleoside analogue precursor from a cyclopentenol derivative, which can be prepared from this compound, followed by coupling with a purine base.

Part A: Synthesis of (±)-cis-4-Acetamidocyclopent-2-enol (A Key Intermediate)

This intermediate can be synthesized from this compound through a series of steps including epoxidation, ring-opening with an amine, and protection.

Part B: Mitsunobu Coupling of the Cyclopentenol with a Purine Derivative

Materials:

-

(±)-cis-4-Acetamidocyclopent-2-enol

-

6-Chloropurine

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of (±)-cis-4-Acetamidocyclopent-2-enol (1 equivalent) and 6-chloropurine (1.2 equivalents) in anhydrous THF (10 mL per mmol of alcohol), add triphenylphosphine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired coupled product.

Quantitative Data: Antiviral Activity of Carbocyclic Nucleosides

The following table summarizes the in vitro antiviral activity of representative carbocyclic nucleosides. The EC₅₀ (50% effective concentration) represents the concentration of the compound that inhibits viral replication by 50%, while the CC₅₀ (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀ and is a measure of the compound's therapeutic window.

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Abacavir | HIV-1 | MT-4 | 4.2 | >100 | >23.8 | Daluge, S. M. et al. Antimicrob. Agents Chemother.1997 , 41 (5), 1082–1093. |

| Entecavir | HBV | HepG2 | 0.004 | >10 | >2500 | Innaimo, S. F. et al. Antimicrob. Agents Chemother.1997 , 41 (7), 1444–1448. |

| 1,2,3-Triazole analogue | Vaccinia virus | Vero | 0.4 | >100 | >250 | Cho, J. H. et al. J. Med. Chem.2006 , 49 (3), 1140-1148.[3] |

| 1,2,4-Triazole analogue | SARS-CoV | Vero E6 | 21 | >100 | >4.7 | Cho, J. H. et al. J. Med. Chem.2006 , 49 (3), 1140-1148.[3] |

| Pyrazole amide analogue | HIV-1 | MT-4 | 24 | >100 | >4.2 | Synthesis and anti-HIV and anti-HCV activity of carbocyclic nucleoside analogues with five-membered heterocyclic nucleobases. Bioorg. Med. Chem. Lett.2010 , 20 (10), 3159-3162.[4] |

Application 2: Synthesis of Prostaglandins

Prostaglandins are a group of physiologically active lipid compounds that are involved in a wide array of biological functions, including inflammation, blood flow, and the formation of blood clots. Synthetic prostaglandins are important therapeutic agents. The core structure of prostaglandins features a cyclopentane ring, making this compound and its derivatives valuable starting materials for their total synthesis. A classic approach, pioneered by E.J. Corey, involves the construction of a bicyclic lactone intermediate, which is then elaborated to the final prostaglandin structure.[5]

Experimental Workflow: General Strategy for Prostaglandin Synthesis

The synthesis of prostaglandins is a multi-step process. A generalized workflow starting from a cyclopentene derivative is outlined below.

Caption: Generalized workflow for the synthesis of prostaglandins.

Signaling Pathways

HIV Replication Cycle and the Mechanism of Action of Abacavir

Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI).[6] After administration, it is converted intracellularly to its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain during reverse transcription.[6][7] Once incorporated, CBV-TP acts as a chain terminator because it lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This premature termination of the DNA chain effectively halts viral replication.[6]

Caption: HIV replication cycle and the inhibitory action of Abacavir.

Prostaglandin E₂ (PGE₂) Signaling Pathway

Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface. Prostaglandin E₂ (PGE₂), for example, can bind to four different receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to a distinct intracellular signaling cascade. This leads to a variety of cellular responses, including changes in intracellular calcium levels, cyclic AMP (cAMP) production, and activation of protein kinase C (PKC).

References

- 1. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

Application Notes and Protocols: Derivatization of 3-Bromocyclopentene for the Introduction of Functional Groups

Introduction

3-Bromocyclopentene is a versatile cyclic allyl bromide that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a reactive allylic bromide and a double bond, allows for a variety of chemical transformations. This makes it an important precursor for the synthesis of a wide range of cyclopentane and cyclopentene derivatives, which are common motifs in natural products and pharmaceutical compounds. The ability to introduce diverse functional groups onto the cyclopentene scaffold is crucial for developing new chemical entities in drug discovery and materials science.

These application notes provide detailed protocols for the derivatization of this compound through several key reaction types: nucleophilic substitution (SN2 and SN2'), and palladium-catalyzed cross-coupling reactions (Suzuki and Heck). The protocols are intended for researchers, scientists, and professionals in drug development.

Key Derivatization Strategies

The reactivity of this compound is dominated by its allylic halide nature, making it susceptible to nucleophilic attack and a suitable substrate for organometallic cross-coupling reactions.

-

Nucleophilic Substitution: A common method for introducing heteroatom functional groups. Depending on the nucleophile and reaction conditions, the reaction can proceed through an SN2 or SN2' mechanism, leading to the formation of 3- or 4-substituted cyclopentene derivatives, respectively.

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki and Heck couplings allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, vinyl, or alkyl groups.

Quantitative Data Summary

The following tables summarize typical yields for various derivatization reactions of this compound.

Table 1: Nucleophilic Substitution Reactions

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Aniline | N-(cyclopent-2-en-1-yl)aniline | 85 |

| 2 | Sodium Hydroxide | Cyclopent-2-en-1-ol | 78 |

| 3 | Sodium Azide | 3-azidocyclopentene | 92 |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Entry | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-phenylcyclopentene | 88 |

| 2 | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | 3-styrylcyclopentene | 75 |

Experimental Protocols

Protocol 1: Synthesis of N-(cyclopent-2-en-1-yl)aniline (Nucleophilic Substitution)

This protocol describes the synthesis of an N-substituted cyclopentene derivative via an SN2 reaction.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.2 eq)

-

Potassium carbonate (1.5 eq)

-

Acetonitrile (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add this compound (10 mmol, 1.47 g), aniline (12 mmol, 1.12 g), and potassium carbonate (15 mmol, 2.07 g).

-

Add 50 mL of acetonitrile to the flask.

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 2 x 30 mL of water and 1 x 30 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(cyclopent-2-en-1-yl)aniline.

Protocol 2: Synthesis of 3-phenylcyclopentene (Suzuki Coupling)

This protocol details the formation of a C-C bond via a palladium-catalyzed Suzuki cross-coupling reaction.[1]

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

2 M Sodium carbonate solution

-

Toluene (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

Procedure:

-

To a 100 mL round-bottom flask, add this compound (10 mmol, 1.47 g), phenylboronic acid (12 mmol, 1.46 g), and tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 0.347 g).

-

Add 40 mL of toluene to the flask.

-

Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

-

Add 20 mL of 2 M aqueous sodium carbonate solution.

-

Equip the flask with a reflux condenser and a nitrogen inlet.

-

Heat the reaction mixture to 90°C and stir vigorously for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and transfer to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer with 2 x 20 mL of diethyl ether.

-

Combine the organic layers, wash with 1 x 30 mL of brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 3-phenylcyclopentene.[2]

Protocol 3: Synthesis of 3-styrylcyclopentene (Heck Reaction)

This protocol describes the palladium-catalyzed coupling of this compound with an alkene.[3][4]

Materials:

-

This compound (1.0 eq)

-

Styrene (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Heating mantle

Procedure:

-

To a 100 mL Schlenk flask under a nitrogen atmosphere, add palladium(II) acetate (0.2 mmol, 0.045 g) and triphenylphosphine (0.4 mmol, 0.105 g).

-

Add 30 mL of DMF and stir until the catalyst dissolves.

-

Add this compound (10 mmol, 1.47 g), styrene (15 mmol, 1.56 g), and triethylamine (20 mmol, 2.02 g).

-

Heat the reaction mixture to 100°C and stir for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature and pour it into 100 mL of water.

-

Extract the aqueous mixture with 3 x 30 mL of diethyl ether.

-

Combine the organic layers, wash with 2 x 40 mL of water and 1 x 40 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 3-styrylcyclopentene.

Visualized Workflows and Pathways

Caption: Workflow for Nucleophilic Substitution.

Caption: Workflow for Suzuki Cross-Coupling.

Caption: Simplified Heck Reaction Catalytic Cycle.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocyclopentene is a versatile cyclic allyl halide that serves as a valuable building block in organic synthesis. Its utility stems from the reactive allylic bromide, which readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. This reactivity profile makes this compound a key intermediate in the synthesis of complex molecules, including carbocyclic nucleoside analogues with potential antiviral and anticancer properties.[1][2][3] This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions of this compound, targeting researchers and professionals in drug development and chemical synthesis.

The substitution reactions of this compound can proceed through various mechanisms, including SN1, SN2, SN1', and SN2', depending on the nucleophile, solvent, and reaction conditions. The potential for allylic rearrangement necessitates careful consideration of these parameters to achieve the desired regioselectivity and stereoselectivity.

Key Applications in Drug Development